3-hydroxy-1-(4-methoxybenzyl)-6,6-dimethyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
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Overview
Description
3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include the use of rotary evaporators for concentration and high vacuum drying to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: Another compound with a similar methoxyphenyl group.
4-Ethyl-7-(4-methoxyphenyl)-2H-chromen-2-one: Shares structural similarities with the methoxyphenyl group.
Uniqueness
3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-6,6-DIMETHYL-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE is unique due to its trifluoromethyl group and the indole core structure, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H20F3NO4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-hydroxy-1-[(4-methoxyphenyl)methyl]-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione |
InChI |
InChI=1S/C19H20F3NO4/c1-17(2)8-13-15(14(24)9-17)18(26,19(20,21)22)16(25)23(13)10-11-4-6-12(27-3)7-5-11/h4-7,26H,8-10H2,1-3H3 |
InChI Key |
JCYBEKZPTLWCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)OC)(C(F)(F)F)O)C |
Origin of Product |
United States |
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